molecular formula C11H13ClS B3023969 [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene CAS No. 5533-19-7

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene

Cat. No.: B3023969
CAS No.: 5533-19-7
M. Wt: 212.74 g/mol
InChI Key: PVMKGOPHSALJRI-UHFFFAOYSA-N
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Description

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene is an organic compound with the molecular formula C11H13ClS and a molecular weight of 212.74 g/mol This compound features a cyclopropyl group substituted with chlorine and two methyl groups, attached to a benzene ring via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene typically involves the reaction of 1-chloro-2,2-dimethylcyclopropane with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the thiophenol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene can be compared with other similar compounds such as:

    [(1-Bromo-2,2-dimethylcyclopropyl)thio]benzene: Similar structure but with a bromine atom instead of chlorine.

    [(1-Chloro-2,2-dimethylcyclopropyl)thio]toluene: Similar structure but with a toluene ring instead of benzene.

    [(1-Chloro-2,2-dimethylcyclopropyl)thio]phenol: Similar structure but with a phenol group instead of benzene.

Properties

IUPAC Name

(1-chloro-2,2-dimethylcyclopropyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClS/c1-10(2)8-11(10,12)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMKGOPHSALJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(SC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene
Reactant of Route 2
[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene
Reactant of Route 3
Reactant of Route 3
[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene
Reactant of Route 4
[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene
Reactant of Route 5
[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene
Reactant of Route 6
[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene

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